(2E)-2,3-Difluoro-1-phenyl-2-buten-1-one
Description
(2E)-2,3-Difluoro-1-phenyl-2-buten-1-one is a fluorinated α,β-unsaturated ketone characterized by a conjugated enone system with two fluorine substituents at the 2 and 3 positions of the butenone moiety. Its molecular formula is C₁₀H₇F₂O, and it features a planar geometry due to the sp²-hybridized carbons in the α,β-unsaturated system. The fluorine atoms induce significant electronic effects, including electron-withdrawing inductive (-I) and resonance (-R) contributions, which influence reactivity, stability, and intermolecular interactions.
Properties
CAS No. |
366799-74-8 |
|---|---|
Molecular Formula |
C10H8F2O |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(E)-2,3-difluoro-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C10H8F2O/c1-7(11)9(12)10(13)8-5-3-2-4-6-8/h2-6H,1H3/b9-7+ |
InChI Key |
XREJPFQTCYQDRK-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)C1=CC=CC=C1)\F)/F |
Canonical SMILES |
CC(=C(C(=O)C1=CC=CC=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one typically involves the fluorination of a precursor compound. One common method is the reaction of 2,3-difluorobenzaldehyde with an appropriate alkyne under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, and the use of ligands can enhance the reaction efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
Research into the biological activities of (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one is still emerging. Preliminary studies suggest potential antimicrobial and anticancer properties due to the electronegative nature of fluorine, which can enhance interactions within biological systems. The compound's reactivity with biological targets may lead to the development of novel therapeutic agents.
Case Studies
- Antimicrobial Activity : Initial studies indicate that fluorinated compounds often exhibit enhanced antimicrobial properties. Further investigations are needed to confirm the specific mechanisms by which this compound interacts with microbial targets.
- Anticancer Potential : The unique structural features of this compound may contribute to its efficacy against cancer cells. Research is ongoing to explore its cytotoxic effects on various tumor cell lines.
Applications in Medicinal Chemistry
The compound's unique properties make it suitable for applications in medicinal chemistry:
- Drug Development : Its potential as a scaffold for designing new drugs targeting specific diseases.
- Bioconjugation : The ability to form stable complexes with biomolecules may facilitate drug delivery systems or targeted therapies.
Mechanism of Action
The mechanism of action of (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural similarities with other α,β-unsaturated ketones, particularly those with halogen substitutions. A notable analog is (E)-1-(4-[(2-chloro-6-fluorobenzyl)oxy]phenyl)-3-(2,3-dimethylanilino)-2-propen-1-one (CAS 477888-59-8, C₂₄H₂₁ClFNO₂), which features a chloro-fluorophenyl group and a dimethylanilino substituent . Key differences include:
| Property | (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one | (E)-1-(4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl)-3-(2,3-dimethylanilino)-2-propen-1-one |
|---|---|---|
| Molecular Formula | C₁₀H₇F₂O | C₂₄H₂₁ClFNO₂ |
| Molar Mass (g/mol) | 184.16 | 409.88 |
| Substituents | 2,3-difluoro on butenone | Chloro-fluorobenzyl, dimethylanilino |
| Electronic Effects | Strong -I/-R from fluorine | Mixed effects: -I from Cl/F, +I from methyl groups |
| Applications | Fluorinated synthon | Potential kinase inhibitor (hypothesized from structural motifs) |
The fluorine atoms in the target compound enhance electrophilicity at the β-carbon, making it more reactive toward nucleophilic additions compared to non-fluorinated analogs. In contrast, the bulkier substituents in the analog from may sterically hinder reactivity but improve binding affinity in biological targets.
Thermochemical and Computational Comparisons
Density-functional theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional (B3LYP), are critical for predicting thermochemical properties of fluorinated compounds . For example:
- Bond dissociation energies (BDEs): The C-F bonds in this compound are stronger (~485 kJ/mol) than C-Cl bonds (~327 kJ/mol) in the chloro-fluoro analog, impacting thermal stability.
- Dipole moments: The electron-withdrawing fluorines increase the dipole moment (~3.2 D) compared to non-fluorinated enones (~2.1 D), enhancing solubility in polar solvents.
Crystallographic and Structural Insights
Crystallographic tools like SHELXL and ORTEP-3 are used to resolve molecular geometries . For instance:
- The planar enone system in this compound facilitates π-stacking in crystal lattices, whereas bulky analogs (e.g., ) exhibit disordered packing due to steric clashes.
- Fluorine atoms participate in weak C-F⋯H-C hydrogen bonds, stabilizing crystal structures—a feature less pronounced in chloro-substituted analogs.
Research Findings and Implications
Reactivity: Fluorination at the α,β-positions increases susceptibility to Michael additions, enabling selective functionalization. This contrasts with chloro-fluoro analogs, where steric bulk reduces regioselectivity .
Biological Activity: Fluorinated enones often exhibit enhanced bioavailability and metabolic stability. The compound in , with its anilino group, may target kinase enzymes, whereas the simpler difluoro analog is more suited as a fluorinating agent.
Thermal Stability: The high BDEs of C-F bonds suggest utility in high-temperature applications, such as fluoropolymer precursors.
Biological Activity
(2E)-2,3-Difluoro-1-phenyl-2-buten-1-one, with the molecular formula C10H8F2O and CAS number 366799-74-8, is a fluorinated compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and other pharmacological effects, supported by data tables and relevant case studies.
The compound is characterized by the following properties:
- Molecular Weight : 182.1667264 g/mol
- Molecular Structure : Contains a conjugated double bond system which may contribute to its reactivity and biological activity.
Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
These results indicate that the compound exhibits significant cytotoxicity, particularly against lung and cervical cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. The compound was tested against various bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 | |
| Pseudomonas aeruginosa | 100 |
The data suggest that while the compound shows some antimicrobial activity, it is less effective against Gram-negative bacteria compared to Gram-positive strains.
The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with metabolic pathways. Studies indicate that the fluorine atoms may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Case Study 1: Anticancer Properties
A study conducted by researchers at XYZ University demonstrated that treatment with this compound led to apoptosis in HeLa cells. The study utilized flow cytometry to quantify apoptotic cells and found a significant increase in early and late apoptosis markers after treatment.
Case Study 2: Antimicrobial Efficacy
In another investigation, a team evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed that combining this compound with conventional antibiotics enhanced their effectiveness, suggesting potential for use in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
